3-Bromo-1H-pyrrole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-1-2-7-5(4)3-8/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCFDVADSYYMLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573874 | |
| Record name | 3-Bromo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408359-07-9 | |
| Record name | 3-Bromo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1H-pyrrole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Chemical Transformations and Reactivity of 3 Bromo 1h Pyrrole 2 Carbaldehyde
Cross-Coupling Reactions Utilizing the Bromine Substituent (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
The carbon-bromine bond at the C3 position of the pyrrole (B145914) ring is a key site for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular frameworks from simpler precursors. nrochemistry.com
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. nrochemistry.com For 3-Bromo-1H-pyrrole-2-carbaldehyde, a Suzuki reaction would enable the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C3 position, yielding 3-substituted-1H-pyrrole-2-carbaldehydes. This strategy is pivotal for creating substituted bipyrrole structures or other complex natural product analogs.
Buchwald-Hartwig Amination: The Buchwald-Hartwig reaction facilitates the formation of carbon-nitrogen and carbon-oxygen bonds, also catalyzed by palladium. nrochemistry.com This reaction allows for the coupling of the bromo-pyrrole with amines or alcohols. nrochemistry.com This transformation is particularly useful for synthesizing pyrrole derivatives bearing amino or ether functionalities, which are common motifs in pharmacologically active compounds. A cascade reaction sequence involving an initial imination at the aldehyde followed by an intramolecular Buchwald-Hartwig cross-coupling has been demonstrated as a powerful method for building fused heterocyclic systems. rsc.org
| Reaction | Catalyst/Reagents | Bond Formed | Product Type |
| Suzuki-Miyaura | Pd catalyst, Base, Organoboron compound | C-C | 3-Aryl/Alkyl-1H-pyrrole-2-carbaldehyde |
| Buchwald-Hartwig | Pd catalyst, Base, Amine/Alcohol | C-N / C-O | 3-Amino/Alkoxy-1H-pyrrole-2-carbaldehyde |
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom on the pyrrole ring can be displaced by a variety of nucleophiles, although this reactivity is influenced by the electronic properties of the pyrrole ring. This pathway provides an alternative to cross-coupling for introducing heteroatom substituents. The bromine atom can be substituted by nucleophiles, which facilitates the creation of diverse derivatives. smolecule.com This method is essential for synthesizing more complex organic molecules. smolecule.com
Electrophilic Aromatic Substitution on the Pyrrole Ring System
The pyrrole ring is an electron-rich aromatic system and is highly activated towards electrophilic aromatic substitution (EAS). pearson.com The reaction proceeds through a mechanism where the aromatic ring acts as a nucleophile, attacking an electrophile to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate, before losing a proton to restore aromaticity. masterorganicchemistry.comlumenlearning.com
In this compound, the outcome of an EAS reaction is dictated by the combined directing effects of the substituents already present:
-NH group: The nitrogen atom is a powerful activating group, donating its lone pair of electrons into the ring and strongly directing incoming electrophiles to the ortho (C2, C5) and para (C4) positions.
-CHO group (Carbaldehyde): This is an electron-withdrawing group and acts as a deactivator and a meta-director.
-Br group (Bromo): Halogens are deactivating due to their inductive effect but are ortho-, para-directors because of resonance.
The potent activating and directing effect of the pyrrole nitrogen typically dominates, making the C5 position the most probable site for electrophilic attack, as it is ortho to the activating NH group.
Reactions Involving the Carbaldehyde Moiety
The carbaldehyde group at the C2 position is a versatile functional handle for a wide array of chemical modifications, including condensation, reduction, and oxidation reactions.
The aldehyde functionality readily participates in condensation reactions with nucleophiles. It can react with primary amines to form Schiff bases or imines. The aldehyde group can also take part in aldol-type reactions, leading to the formation of β-hydroxy aldehydes or ketones. smolecule.com Furthermore, condensation reactions with amino acids can lead to the formation of complex structures, such as the pyraline skeleton found in biological systems. nih.gov In some cases, pyrrole-2-carboxaldehydes can react with secondary amines to generate stable azafulvene intermediates, which can be used in further synthetic transformations. cdnsciencepub.com
The aldehyde group can be easily transformed into other functional groups through reduction or oxidation.
Reduction: The aldehyde can be reduced to a primary alcohol (hydroxymethyl group) using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net This transformation yields (3-Bromo-1H-pyrrol-2-yl)methanol.
Oxidation: Oxidation of the aldehyde group affords a carboxylic acid. This can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Tollens' reagent. The product of this reaction is 3-Bromo-1H-pyrrole-2-carboxylic acid.
Functionalization and Derivatization Strategies for Complex Molecular Architectures
The orthogonal reactivity of its three functional sites makes this compound a highly valuable building block for constructing complex molecules. cymitquimica.com Its ability to undergo sequential, site-selective reactions allows for the elaboration of the pyrrole core into diverse and complex molecular architectures, including those found in natural products like porphyrins and related hydroporphyrins. biosynth.com For instance, a synthetic sequence could involve a Suzuki coupling at the C3-bromo position, followed by a condensation reaction at the C2-aldehyde, and finally an electrophilic substitution at the C5 position of the ring. This step-wise functionalization provides a powerful strategy for the synthesis of polysubstituted pyrroles, which are key components in many pharmaceutical and agrochemical compounds. cymitquimica.com
Ring Modification and Annulation Reactions
The strategic placement of a bromine atom and an aldehyde group on the pyrrole ring makes this compound a versatile building block for the synthesis of more complex heterocyclic systems. The inherent reactivity of these functional groups allows for a variety of ring modification and annulation reactions, leading to the formation of fused bicyclic structures and substituted pyrrole derivatives. These transformations are primarily driven by cycloaddition reactions involving the pyrrole ring and the aldehyde, as well as by substitution reactions at the C3 position, leveraging the bromo-substituent.
Annulation reactions, particularly cycloadditions, provide a direct pathway to fused heterocyclic systems like pyrrolizines, which are core structures in various natural products with significant biological activities. The aldehyde group at the C2 position can be readily converted into a reactive intermediate, such as a 2-methide, which can then participate in cycloaddition cascades.
Furthermore, the bromine atom at the C3 position is not merely a passive substituent. It can be selectively replaced through metal-halogen exchange reactions, opening a route to a wide array of 3-substituted pyrrole-2-carbaldehydes. This dual reactivity underscores the compound's utility in synthetic organic chemistry for creating diverse molecular architectures.
Cycloaddition Reactions for Fused Ring Synthesis
One of the most powerful applications of this compound in constructing fused ring systems is through cycloaddition reactions. These reactions typically involve the in situ generation of a reactive intermediate from the aldehyde functionality, which then combines with a suitable reaction partner to form a new ring fused to the original pyrrole core.
An important example is the organocatalytic, enantioselective [6+2]-cycloaddition to form densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov In this process, the parent pyrrole-2-carbaldehyde is first reduced to the corresponding pyrrole-2-carbinol. In the presence of a chiral Brønsted acid catalyst, this carbinol undergoes dehydration to form a reactive 2-methide-2H-pyrrole intermediate. This intermediate can then be trapped by a dienophile, such as an aryl acetaldehyde, to yield the pyrrolizine structure. Research has shown that a brominated pyrrole-2-carbinol is a viable substrate for this transformation, affording the desired cycloadduct with excellent enantioselectivity, although with a slightly reduced yield compared to some other substituted analogs. nih.gov The presence of the bromine atom has been noted in related systems, such as furan-based intramolecular Diels-Alder reactions, to potentially increase the rate of cycloaddition. acs.org
Another key annulation strategy is the [3+2] cycloaddition. N-substituted pyrrole-2-carboxaldehydes can serve as a three-atom component in reactions with various dipolarophiles like arylalkenes. These reactions, often catalyzed by copper, provide access to dihydropyrrolizine skeletons. nih.gov This method highlights the versatility of the pyrrole-2-carbaldehyde scaffold in constructing five-membered fused rings.
| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Ref. |
| [6+2] Cycloaddition | 1H-Pyrrole-2-carbinol (from aldehyde), Aryl acetaldehyde | BINOL-phosphoric acid | 2,3-Dihydro-1H-pyrrolizin-3-ol | nih.gov |
| [3+2] Cycloaddition | N-substituted pyrrole-2-carboxaldehyde, Arylalkene | Copper catalyst | Dihydropyrrolizine | nih.gov |
Ring Modification via Bromine-Lithium Exchange
Beyond building fused rings, the bromine atom at the C3 position offers a handle for direct modification of the pyrrole core through substitution. Bromine-lithium exchange is a classic and powerful method for converting aryl bromides into highly reactive organolithium species, which can then be trapped with various electrophiles. nih.govbeilstein-journals.org
While direct bromine-lithium exchange on this compound itself can be complicated by the acidic N-H proton and the electrophilic aldehyde, studies on closely related systems demonstrate the principle's viability. For instance, research on a protected form, 2,3-dibromo-6-isopropylamino-1-azafulvene (a derivative of 2,3-dibromopyrrole-2-carbaldehyde), has shown that highly selective bromine-lithium exchange is possible. cdnsciencepub.com
By treating the dibromoazafulvene with tert-butyllithium (B1211817) at very low temperatures (-105°C), selective exchange of the bromine atom at the 2-position (equivalent to the 5-position in pyrrole nomenclature) occurs. However, this work serves as a proof-of-concept for selectively activating a C-Br bond on the pyrrole ring for subsequent functionalization. Quenching the resulting lithiated intermediate with an electrophile like methyl iodide, followed by hydrolysis of the azafulvene, yields a 3-bromo-5-methylpyrrole-2-carboxaldehyde. This demonstrates a pathway to introduce new substituents onto the pyrrole ring, starting from a bromo-substituted precursor. cdnsciencepub.com
| Starting Material (Derivative) | Key Reagents | Intermediate | Product after Quenching & Hydrolysis | Ref. |
| 2,3-Dibromo-6-isopropylamino-1-azafulvene | 1. tert-Butyllithium (-105°C) 2. Methyl Iodide | Lithiated azafulvene | 3-Bromo-5-methyl-1H-pyrrole-2-carbaldehyde | cdnsciencepub.com |
This reactivity allows for the strategic replacement of the bromine atom, significantly expanding the range of accessible derivatives from the parent this compound.
Applications of 3 Bromo 1h Pyrrole 2 Carbaldehyde in Medicinal Chemistry
Development of Pharmaceutical Agents
The development of new pharmaceutical agents is a cornerstone of medicinal chemistry, and 3-Bromo-1H-pyrrole-2-carbaldehyde plays a crucial role as a versatile intermediate in this process. Its chemical structure allows for various transformations, enabling the synthesis of a diverse range of pharmacophores—the essential molecular features responsible for a drug's pharmacological activity. The presence of the bromine atom and the aldehyde group provides reactive sites for numerous chemical reactions, including nucleophilic substitution, condensation, and cyclization. smolecule.com This facilitates the construction of more complex molecules with potential therapeutic applications against a variety of diseases.
Pyrrole-containing compounds are integral to many approved drugs and are known to interact with a multitude of biological targets such as enzymes and receptors. researchgate.netontosight.ai The synthesis of derivatives from this compound is a key strategy in drug discovery, aiming to create novel molecules with improved efficacy and selectivity. For instance, the pyrrole (B145914) scaffold is a prominent feature in the design of inhibitors for enzymes like protein kinases, which are crucial targets in cancer therapy. nih.gov
Exploration as a Precursor for Biologically Active Pyrrole Derivatives
This compound is extensively explored as a precursor for a wide range of biologically active pyrrole derivatives. The inherent reactivity of its functional groups—the electrophilic carbon of the aldehyde and the carbon atom bearing the bromine—allows for its use in the synthesis of substituted and fused heterocyclic systems. These derivatives are of significant interest due to the broad spectrum of biological activities exhibited by the pyrrole nucleus. researchgate.netderpharmachemica.com
The aldehyde group can participate in reactions such as aldol (B89426) condensations and the formation of Schiff bases, while the bromine atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions. smolecule.com This chemical versatility enables the introduction of various substituents and the construction of diverse molecular architectures, leading to libraries of compounds for biological screening.
Evaluation of Antimicrobial Efficacy of Derivatives
Derivatives of this compound are actively evaluated for their antimicrobial properties. The pyrrole scaffold is a known pharmacophore in compounds with antibacterial and antifungal activities. researchgate.net Research has demonstrated that modifications to the pyrrole ring can lead to potent antimicrobial agents. mdpi.com
For example, a study on new pyrrole derivatives showed significant activity against various bacterial and fungal strains. jmcs.org.mx Specifically, certain synthesized compounds exhibited activity comparable to the standard drugs Ciprofloxacin and Clotrimazole against E. coli, S. aureus, and C. albicans. jmcs.org.mx The data suggested that the incorporation of specific structural motifs, such as a 4-hydroxyphenyl ring, was crucial for the observed antifungal activity against C. albicans. jmcs.org.mx
| Derivative | Test Organism | Zone of Inhibition (mm) at 100µg/mL | Standard | Zone of Inhibition (mm) of Standard |
| Compound 3d | E. coli | Equipotent to standard | Ciprofloxacin | Not specified |
| Compound 3d | S. aureus | Equipotent to standard | Ciprofloxacin | Not specified |
| Compound 3c | C. albicans | Highly active | Clotrimazole | Not specified |
| Compound 3e | A. niger | Equipotent to standard | Clotrimazole | Not specified |
| Compound 3e | C. albicans | Equipotent to standard | Clotrimazole | Not specified |
This table is based on findings from a study on new pyrrole derivatives, indicating their potential as antimicrobial agents. jmcs.org.mx
Research into Anticancer Properties and Apoptosis Induction
The investigation of pyrrole derivatives as potential anticancer agents is a significant area of research. researchgate.net The pyrrole core is present in various compounds that exhibit cytotoxic activity against cancer cells. derpharmachemica.com Research into derivatives of this compound and similar structures has shown promise in this area. ontosight.ai
Studies on various pyrrole-containing compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). researchgate.netsmolecule.com For instance, certain pyrrole derivatives have been shown to be cytotoxic to human tumor cell lines, including those of the colon, breast, and ovary. nih.gov The mechanism of action often involves targeting key cellular components like microtubules or specific enzymes such as protein kinases. researchgate.net
A study on a series of novel pyrrole derivatives demonstrated dose- and time-dependent cytotoxic activity against LoVo colon cancer cells. The viability of the cancer cells decreased significantly with increasing concentrations of the tested compounds. nih.gov
| Pyrrole Compound | Concentration (µM) | Treatment Time (h) | LoVo Cell Viability (%) |
| 4a | 6.25 | 24 | 82.54 |
| 4b | 6.25 | 24 | 85.94 |
| 4j | 6.25 | 24 | 89.78 |
| 4d | 6.25 | 24 | 91.11 |
| 4d | 50 | Not specified | 45.81 |
| 4a | 50 | Not specified | 69.13 |
| 4d | 100 | Not specified | 41.62 |
| 4a | 100 | Not specified | 66.81 |
| 4d | 200 | Not specified | 19.06 |
| 4a | 200 | Not specified | 56.16 |
| 4b | 200 | Not specified | 62.17 |
| 4e | 200 | Not specified | 62.87 |
This table illustrates the cytotoxic effects of different pyrrole compounds on LoVo colon cancer cells, as reported in a recent study. nih.gov
Investigation of Anti-inflammatory Effects
Pyrrole derivatives have been investigated for their potential anti-inflammatory properties. derpharmachemica.comnih.gov The pyrrole scaffold is found in compounds that can inhibit key enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase. derpharmachemica.comnih.gov
One study focused on a series of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones, which are structurally related to pyrrole derivatives. These compounds demonstrated oral anti-inflammatory activity in animal models. nih.gov Several compounds in this series also inhibited the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. nih.gov This suggests that derivatives of this compound could be promising candidates for the development of new anti-inflammatory drugs.
Elucidation of Mechanism of Action in Biological Systems
Understanding the mechanism of action of this compound derivatives is crucial for their development as therapeutic agents. The biological activity of these compounds is largely dependent on their chemical structure and reactivity. The aldehyde group can form hydrogen bonds with amino acid residues in proteins, while the aromatic pyrrole ring can engage in hydrophobic interactions. smolecule.com
Research into the mechanism of action of pyrrole derivatives has revealed various cellular targets. For example, some pyrrole compounds act as inhibitors of mycobacterial membrane protein large 3 (MmpL3), a crucial protein for the growth of Mycobacterium tuberculosis. nih.gov Others have been found to target microtubule polymerization, a key process in cell division, making them potential anticancer agents. researchgate.net The specific interactions of this compound derivatives with biological targets are an active area of investigation.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For analogs of this compound, SAR studies aim to identify the key structural features required for a desired pharmacological effect. nih.gov
These studies involve synthesizing a series of analogs with systematic modifications to the parent structure and evaluating their biological activity. For example, the position and nature of substituents on the pyrrole ring can significantly impact potency and selectivity. nih.gov In one study of pyrrolone antimalarials, it was found that removing or replacing the methyl groups on the pyrrole ring led to decreased metabolic stability. acs.org Another study on pyrrole-2-carboxamide derivatives as anti-TB agents revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhanced their activity. nih.gov
| Compound | R¹ Substituent | R² Substituent | IC₅₀ (µM) |
| 53d | Bromo | Not specified | 1.78 |
| 53a | Not specified | Fluoro | 1.58 |
| 53h | Not specified | Not specified | 0.6 |
This table, based on a study of YC-1 analogs, demonstrates how different substituents affect inhibitory activity. nih.gov
Utilization in the Production of Dyes and Pigments
The pyrrole-2-carbaldehyde framework is a fundamental component in the synthesis of certain natural pigments, most notably the prodigiosin (B1679158) family of compounds. nih.gov Prodigiosins are tripyrrole red pigments known for a range of biological activities. nih.govnih.gov Their synthesis involves the condensation of two different pyrrole-based precursors, one of which is a bipyrrole-carbaldehyde derivative. nih.govnih.gov
The strategic placement of a bromine atom in this compound makes it a valuable precursor for creating novel, non-natural prodigiosin analogues. researchgate.net The bromo-substituent can be used to modify the electronic properties and, consequently, the color and stability of the resulting pigment. Research into the chemoenzymatic synthesis of prodigiosin analogues has demonstrated the utility of halogenated pyrrole precursors in generating a library of new pigment structures with potentially enhanced properties. rsc.org By incorporating this compound into synthetic pathways, chemists can access a new generation of pyrrolic dyes and pigments with tailored characteristics for applications in textiles, inks, and as biological stains.
Application in Specialty Chemical Synthesis
In the realm of specialty chemicals, this compound serves as a highly versatile intermediate. ontosight.ai Its utility stems from the dual reactivity of its functional groups: the aldehyde and the bromo-substituent. The aldehyde group can participate in a wide range of chemical transformations, including oxidations to form carboxylic acids, reductions to yield alcohols, and various condensation reactions to build larger molecular scaffolds.
The bromine atom, being a good leaving group, is particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions allow for the introduction of a wide variety of substituents at the 3-position of the pyrrole ring, enabling the synthesis of complex, highly functionalized molecules. This capability is crucial for producing fine chemicals used in the pharmaceutical and agrochemical industries. The compound is considered a key building block for constructing more intricate heterocyclic systems. bldpharm.comgoogle.com
Intermediates for Advanced Functional Materials
The development of advanced materials with specific electronic and optical properties is a major focus of modern materials science. Pyrrole-containing compounds are integral to this field, and this compound is a key intermediate for creating such materials. One significant area of application is in the synthesis of BODIPY (boron-dipyrromethene) dyes.
BODIPY dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. The properties of these dyes can be fine-tuned by modifying their molecular structure. The introduction of heavy atoms like bromine onto the pyrrole rings of BODIPY dyes is a known strategy to enhance their ability to generate singlet oxygen, a key species in photodynamic therapy and photocatalysis. researchgate.net The use of this compound as a starting material provides a direct route to incorporate bromine into these photosensitizing materials. Furthermore, its derivatives are explored for applications in organic electronics and other optical materials. ontosight.aibldpharm.com
Precursor for Polymer Synthesis and Polymeric Materials
Pyrrole itself is the monomer for polypyrrole, one of the most studied and utilized conducting polymers. frontiersin.org The functionalization of the pyrrole monomer unit is a key strategy for modulating the properties of the resulting polymers, such as their conductivity, solubility, and processability.
This compound offers multiple handles for incorporation into polymeric structures. The aldehyde group can be used to synthesize functional polymers through polycondensation reactions. Moreover, the pyrrole nitrogen can be involved in electropolymerization to form conductive polymers with pendant bromo- and formyl- groups. These functional groups can then be further modified post-polymerization to attach other molecules or to tune the material's properties. This compound is also a potential monomer for the synthesis of conjugated microporous polymers (CMPs), which are materials with high porosity and stability, finding use in catalysis and gas storage. frontiersin.org The presence of the bromine atom can also influence the electronic bandgap and conductivity of the final polymeric material.
Conclusion
3-Bromo-1H-pyrrole-2-carbaldehyde is a strategically important molecule in organic chemistry. Its synthesis is achievable through established methods like the Vilsmeier-Haack reaction or direct bromination. The presence of both an aldehyde and a bromo substituent on the pyrrole (B145914) ring provides a platform for diverse chemical transformations, including oxidation, reduction, and cross-coupling reactions. This reactivity makes it a valuable building block for the synthesis of complex molecules with potential applications in medicinal chemistry, as demonstrated by the numerous bioactive halogenated pyrroles, and in the development of novel organic materials. The continued exploration of the chemistry of this compound is likely to lead to new discoveries in these and other areas of chemical science.
Spectroscopic Characterization and Structural Elucidation of 3 Bromo 1h Pyrrole 2 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. While specific experimental NMR data for 3-Bromo-1H-pyrrole-2-carbaldehyde is not widely available in the cited literature, the expected signals can be inferred from the analysis of closely related pyrrole (B145914) derivatives.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, one would expect to observe distinct signals for the aldehydic proton (CHO), the N-H proton, and the two protons on the pyrrole ring. The aldehydic proton typically appears as a singlet in the downfield region (δ 9-10 ppm). The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. The two protons on the pyrrole ring would appear as doublets due to coupling with each other.
¹³C NMR spectroscopy identifies the different carbon environments in the molecule. For this compound, five distinct signals would be expected: one for the carbonyl carbon of the aldehyde (typically δ 170-190 ppm), and four for the carbons of the pyrrole ring. The carbon atom bonded to the bromine (C3) would be significantly influenced by the halogen's electronegativity.
To illustrate the application of NMR in this family of compounds, the spectral data for derivatives such as 1-Benzyl-4-bromo-1H-pyrrole-2-carbaldehyde and 2-(3-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde are highly informative. rsc.orgrsc.org For instance, in a substituted derivative, the chemical shifts and coupling constants of the pyrrole ring protons provide definitive evidence of the substituent positions. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Brominated Pyrrole Carbaldehyde Derivative Data for 2-(3-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde in CDCl₃ rsc.org
| scienceTechnique | pinPosition/Group | wavesChemical Shift (δ ppm) | notesNotes |
|---|---|---|---|
| ¹H NMR | CHO | 9.69 (s) | Aldehyde proton |
| ¹H NMR | OCH₃ | 3.81 (s) | Methoxy protons |
| ¹H NMR | Pyrrole & Aryl H | 6.84-7.48 (m) | Complex multiplet for ring protons |
| ¹³C NMR | C=O | 186.5 | Aldehyde carbonyl carbon |
| ¹³C NMR | Pyrrole & Aryl C | 108.0-159.0 | Multiple signals for aromatic carbons |
| ¹³C NMR | OCH₃ | 55.5 | Methoxy carbon |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₅H₄BrNO, corresponding to a monoisotopic mass of approximately 172.9476 Da. uni.lu The presence of bromine is readily identifiable in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. rsc.org Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| bubble_chartAdduct | linear_scalem/z | fullscreenPredicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 173.95491 | 126.3 |
| [M+Na]⁺ | 195.93685 | 139.4 |
| [M-H]⁻ | 171.94035 | 130.6 |
The fragmentation of pyrrole derivatives is heavily influenced by the substituents on the ring. For this compound, common fragmentation pathways would involve the loss of the formyl group (•CHO, 29 Da) or a hydrogen atom (•H, 1 Da). Another expected fragmentation is the loss of a bromine radical (•Br, 79/81 Da).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by several key absorption bands.
The N-H stretching vibration of the pyrrole ring is expected to appear as a moderately sharp band around 3300-3500 cm⁻¹. The C=O stretching vibration of the aldehyde is a strong, sharp peak typically found in the region of 1660-1700 cm⁻¹. The position of this band can be influenced by conjugation with the pyrrole ring. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C and C-N stretching vibrations within the ring will appear in the 1400-1600 cm⁻¹ fingerprint region. The C-Br stretching vibration typically appears as a strong band in the lower wavenumber region, generally between 500-700 cm⁻¹.
Analysis of related compounds, such as 2-(3-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde, shows characteristic peaks for C=O stretching (1728 cm⁻¹) and other functional groups, supporting the expected regions for these vibrations. rsc.org
Table 3: Expected Characteristic IR Absorption Bands for this compound
| vibrationVibrational Mode | show_chartExpected Wavenumber (cm⁻¹) | opacityIntensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| C=O Stretch (Aldehyde) | 1660 - 1700 | Strong |
| C=C/C-N Ring Stretch | 1400 - 1600 | Medium-Weak |
| C-Br Stretch | 500 - 700 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.
Advanced Chromatographic Techniques for Purity Assessment and Separation
Advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of this compound and for its separation from reaction mixtures and impurities. Commercial suppliers often specify a purity of 95% or higher, which is typically verified by these methods. arkpharmtech.com
HPLC is a versatile technique for separating non-volatile compounds. A common method for pyrrole derivatives involves reverse-phase (RP) chromatography. In this mode, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid to ensure sharp peak shapes. mdpi.com Compounds are separated based on their relative hydrophobicity.
GC is suitable for volatile and thermally stable compounds. Given the structure of this compound, GC analysis is feasible. The compound would be vaporized and passed through a column with a specific stationary phase, separating it from other volatile components based on boiling point and interactions with the column phase.
Both HPLC and GC, when coupled with a detector (e.g., UV-Vis for HPLC, Mass Spectrometer for GC-MS), allow for the quantification of the main component and the detection and identification of any impurities present.
Computational and Theoretical Studies on 3 Bromo 1h Pyrrole 2 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution and energy levels within 3-bromo-1H-pyrrole-2-carbaldehyde, which in turn dictate its chemical behavior.
Detailed calculations can generate molecular orbital diagrams, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting reactivity. For instance, the HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location points to sites prone to nucleophilic attack. An electrostatic potential map can further visualize electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting the aldehyde oxygen as a site for hydrogen bonding and the C-Br bond's potential for nucleophilic substitution.
While specific DFT studies on this compound are not extensively published, the methodologies are well-established from research on related heterocyclic systems. For example, computational studies on carbazole-appended dispiropyrrolothiazoles have utilized DFT approaches to understand their structure and properties. researchgate.net Such calculations provide a theoretical framework for predicting how this compound might participate in chemical reactions.
Public databases provide predicted physicochemical properties derived from computational models. These predictions offer a preliminary assessment of the molecule's characteristics.
Table 1: Predicted Physicochemical and Spectroscopic Data for this compound
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C5H4BrNO | uni.lu |
| Molecular Weight | 174.00 g/mol | bldpharm.com |
| XlogP | 1.2 | uni.lu |
| Predicted Collision Cross Section (CCS) (Ų) | ||
| [M+H]⁺ | 126.3 | uni.lu |
| [M+Na]⁺ | 139.4 | uni.lu |
This interactive table summarizes key computationally predicted data. XlogP is a measure of lipophilicity, while CCS values are important for analytical techniques like ion mobility-mass spectrometry.
Molecular Docking and Dynamics Simulations in Drug Design
The pyrrole (B145914) scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with significant biological activity. mdpi.com Computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable for exploring how pyrrole derivatives, including this compound, might function as therapeutic agents.
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This is often used in structure-based drug design to screen virtual libraries of compounds against a specific biological target. For instance, derivatives of pyrrole-2-carboxamide have been designed and docked into the active site of Mycobacterial Membrane Protein Large 3 (MmpL3), a key target for developing new treatments for tuberculosis. nih.gov These studies used the crystal structure of MmpL3 (PDB ID: 6AJJ) to guide the design of inhibitors with improved potency. nih.gov Similarly, benzylidine pyrrole-2-carbohydrazide derivatives were evaluated as potential inhibitors of Enoyl-acyl carrier protein reductase (ENR), another crucial enzyme in mycobacteria. vlifesciences.com
This compound could serve as a fragment or lead compound in such a design process. A docking study would place the molecule into the binding pocket of a target enzyme, such as DNA gyrase or MmpL3, to calculate a binding score and analyze potential interactions like hydrogen bonds (e.g., involving the aldehyde and NH groups) and halogen bonds (involving the bromine atom). mdpi.comnih.gov
Following docking, MD simulations can be run to study the stability of the predicted ligand-protein complex over time. These simulations model the motion of every atom in the system, providing insights into the dynamic nature of the binding and the conformational changes that may occur.
Table 2: Examples of Molecular Docking Targets for Pyrrole-Based Compounds
| Compound Class | Target Enzyme | Disease/Application | Key Findings from Computational Studies |
|---|---|---|---|
| Pyrrole-2-carboxamides | Mycobacterial Membrane Protein Large 3 (MmpL3) | Tuberculosis | Structure-guided design identified that bulky substituents on the carboxamide improved anti-TB activity. nih.gov |
| Pyrrolamide Analogs | DNA Gyrase (GyrB)/ParE | Bacterial Infections | Identified as potent inhibitors with IC50 values < 5 nM; halogen substitution on the pyrrole ring was beneficial for activity. mdpi.com |
| Benzylidine pyrrole-2-carbohydrazide | Enoyl-acyl carrier protein reductase (InhA) | Tuberculosis | Docking studies rationalized the interactions between synthesized compounds and the enzyme's active site. vlifesciences.com |
This interactive table highlights the application of molecular docking in the development of drugs based on the pyrrole chemical structure.
Conformational Analysis and Stability Studies
The biological activity and reactivity of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the most stable arrangement of its atoms.
The core pyrrole ring is aromatic and thus largely planar. The main source of conformational flexibility arises from the rotation around the single bond connecting the C2 carbon of the pyrrole ring to the aldehyde group. This rotation determines the orientation of the carbonyl (C=O) group relative to the rest of the molecule.
Computational methods can be used to calculate the potential energy surface for this rotation. This would likely reveal two low-energy planar conformers. One key interaction that would significantly influence conformational preference is the potential for an intramolecular hydrogen bond between the hydrogen on the pyrrole nitrogen (N-H) and the oxygen of the aldehyde group. This interaction would stabilize the conformer where these two groups are in close proximity (syn-periplanar), likely making it the global energy minimum. The bromine atom at the 3-position would sterically and electronically influence the precise geometry and energy of these stable conformations.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction coordinate and determine the most likely mechanism.
For this compound, computational methods could elucidate the mechanisms of several important transformations:
Nucleophilic Aromatic Substitution: The reaction pathway for replacing the bromine atom with various nucleophiles could be modeled to understand the activation energy and the influence of the aldehyde group on the reaction rate. smolecule.com
Aldehyde Reactions: The mechanism of reactions involving the aldehyde group, such as aldol (B89426) condensation or the formation of imines, can be studied in detail. smolecule.com
Synthesis Pathways: Computational studies have been used to clarify the complex mechanisms of pyrrole synthesis. For example, a quantum chemical study of a one-pot synthesis of pyrrolidinedione derivatives detailed the energetics of the Michael addition and subsequent cyclization steps. rsc.org Another study on the copper-catalyzed synthesis of pyrrole-2-carbaldehydes used mechanistic experiments and likely computational backing to propose a pathway involving Kornblum oxidation and oxidative aromatization, confirming that the aldehyde oxygen came from molecular oxygen. organic-chemistry.org These approaches could be applied to understand the formation of this compound itself.
By calculating the energy barriers for each step, these studies can explain reaction outcomes, guide the optimization of reaction conditions, and predict the feasibility of new synthetic routes involving this versatile building block. rsc.orgorganic-chemistry.org
Future Research Directions and Emerging Applications of 3 Bromo 1h Pyrrole 2 Carbaldehyde
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of functionalized pyrroles, particularly those with specific substitution patterns like 3-Bromo-1H-pyrrole-2-carbaldehyde, has traditionally involved multi-step processes that often suffer from low yields and harsh reaction conditions. rsc.org For instance, classic methods for producing pyrrole-3-carbaldehydes required protecting the pyrrole (B145914) nitrogen with a bulky group, followed by Vilsmeier-Haack formylation and subsequent deprotection. rsc.org Future research is geared towards developing more streamlined, efficient, and environmentally benign synthetic strategies.
A significant area of development is the use of one-pot sequential multicomponent reactions (MCRs). rsc.orgresearchgate.net These reactions allow for the rapid assembly of complex molecules like N-arylpyrrole-3-carbaldehydes from simple, readily available starting materials in a single operation. rsc.org One such promising method involves a proline-catalyzed Mannich reaction-cyclization sequence between succinaldehyde (B1195056) and in-situ generated imines, followed by an oxidation step. rsc.orgnih.gov This approach avoids the need to pre-form and isolate intermediates, saving time and resources. rsc.org Furthermore, the exploration of organocatalysis, using small organic molecules like proline instead of metal-based catalysts, represents a significant step towards more sustainable chemical synthesis. researchgate.netnih.gov
Another key focus is the replacement of hazardous reagents. Traditional oxidative aromatization steps often employed harsh and toxic reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). rsc.org Modern research is investigating greener alternatives, such as IBX (2-Iodoxybenzoic acid) or systems using molecular oxygen (O₂) in the presence of a copper catalyst, which significantly improves the environmental profile of the synthesis. rsc.orgorganic-chemistry.org These newer methods are not only safer but can also be performed under milder conditions. rsc.orgorganic-chemistry.org
| Feature | Traditional Synthesis (e.g., Vilsmeier-Haack) | Novel One-Pot MCR |
| Number of Steps | Multiple (protection, formylation, deprotection) rsc.org | Single pot operation rsc.orgresearchgate.net |
| Catalyst | Stoichiometric reagents | Catalytic (e.g., Proline) nih.gov |
| Oxidizing Agent | Often harsh (e.g., DDQ) rsc.org | Greener options (e.g., IBX, O₂) rsc.orgorganic-chemistry.org |
| Efficiency | Lower overall yields, more waste | Higher yields, improved atom economy researchgate.net |
| Conditions | Often harsh temperatures and reagents rsc.org | Generally mild conditions smolecule.com |
Diversification of Bioactive Derivatives for Therapeutic Applications
The pyrrole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govmdpi.com this compound is an ideal starting point for creating diverse libraries of new chemical entities for drug discovery programs. The pyrrole ring itself is a key pharmacophore, while the bromo and aldehyde functional groups act as versatile handles for synthetic elaboration. nih.gov
Future research will focus on leveraging these reactive sites to generate novel derivatives.
The Aldehyde Group: This group can be readily converted into a wide range of other functionalities. For example, reaction with amines can produce imines, which can be further reduced to form substituted amines. Oxidation of the aldehyde yields a carboxylic acid, which can then be converted to amides, such as the pyrrole-2-carboxamides that have shown promise as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for treating tuberculosis. nih.gov
The Bromine Atom: The bromine atom is an excellent participant in metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings. This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the 3-position of the pyrrole ring, enabling fine-tuning of the molecule's steric and electronic properties to optimize binding to biological targets.
Derivatives of pyrrole have shown potential as antimicrobial agents against bacterial and fungal strains, and some exhibit anticancer properties by inducing apoptosis in cancer cells. smolecule.com Research also indicates that certain pyrrole compounds may offer neuroprotective effects against oxidative stress. smolecule.com By systematically modifying the this compound scaffold, researchers can explore structure-activity relationships (SAR) to develop potent and selective therapeutic agents. nih.gov
| Derivative Class | Synthetic Transformation | Potential Therapeutic Application |
| Pyrrole-2-carboxamides | Oxidation of aldehyde to carboxylic acid, followed by amidation nih.gov | Antituberculosis (MmpL3 inhibition) nih.gov |
| Substituted Amines | Reductive amination of the aldehyde group | CNS agents, anticancer smolecule.comnih.gov |
| Bi-aryl Pyrroles | Suzuki or Stille cross-coupling at the bromine position | Anticancer, antiviral nih.gov |
| Fused Heterocycles | Cyclization reactions involving both functional groups | Kinase inhibitors, antimicrobial researchgate.net |
Development of Advanced Materials with Tunable Properties
The unique electronic properties of the pyrrole ring make it a fundamental component in the field of organic electronics and materials science. semanticscholar.org this compound offers significant potential as a monomer for the creation of advanced materials with tailored optical, electronic, and physical properties.
Future research directions include the synthesis of novel polymers. The aldehyde and the bromo-substituted carbon atom provide two distinct points for polymerization, allowing for the creation of functional conductive polymers. These materials could find applications in:
Organic Electronics: Development of components for Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). semanticscholar.org
Sensors: Creating chemosensors where the polymer's conductivity or optical properties change upon binding to a specific analyte. semanticscholar.org
Coatings: Designing functional coatings with antistatic, anticorrosive, or specific surface properties. smolecule.com
The ability to modify the monomer before or after polymerization provides a high degree of control over the final material's properties. For example, the bromine atom could be used to graft the polymer onto surfaces or other materials, while the aldehyde group could be used for post-polymerization modification to introduce new functionalities.
Integration into Supramolecular Chemistry and Nanotechnology
Supramolecular chemistry focuses on creating complex, functional assemblies through non-covalent interactions like hydrogen bonding. ub.edu this compound is an excellent candidate for designing such systems. The pyrrole N-H group is a hydrogen bond donor, while the aldehyde's carbonyl oxygen is a hydrogen bond acceptor. aablocks.com This dual functionality allows the molecule to engage in self-assembly or to recognize and bind to other molecules, forming well-ordered nanostructures.
Emerging applications in this field include:
Self-Assembled Nanomaterials: The directed self-assembly of this molecule could lead to the formation of nanotubes, vesicles, or liquid crystals. ub.edu These materials could be used for encapsulation and controlled release applications.
Functionalized Nanoparticles: The bromine atom can be used to anchor the molecule onto the surface of metal nanoparticles, such as gold nanoparticles (GNPs). ub.edu This would create a functionalized nanomaterial where the pyrrole-2-carbaldehyde unit can act as a linker for attaching biomolecules (e.g., antibodies, enzymes) or as a sensing element itself. ub.edu Such systems are being explored for nanobiosensors and for targeted drug delivery in nanomedicine. ub.edu
Environmental and Green Chemistry Perspectives in its Synthesis and Application
The principles of green chemistry, which aim to reduce waste, use safer chemicals, and improve energy efficiency, are becoming central to modern chemical research and industry. mdpi.com The future development of this compound and its derivatives is intrinsically linked to these principles. researchgate.netsemanticscholar.org
Key green chemistry perspectives include:
Atom Economy: The shift from traditional multi-step syntheses to one-pot multicomponent reactions (MCRs) dramatically improves atom economy by ensuring that a greater proportion of the atoms from the reactants are incorporated into the final product, thus reducing waste. mdpi.com
Safer Solvents and Reagents: A major goal is to replace toxic and volatile organic solvents with greener alternatives like water or to conduct reactions under solvent-free conditions. researchgate.netmdpi.com Similarly, replacing hazardous stoichiometric reagents with safer, often catalytic, alternatives is a priority, as seen in the move away from harsh oxidants. rsc.orgorganic-chemistry.orgmdpi.com
Use of Renewable Feedstocks: A long-term goal for the green synthesis of pyrroles is the utilization of renewable resources. mdpi.com For instance, some pyrrole-2-carbaldehydes can be synthesized from carbohydrates, pointing towards a future where key chemical building blocks are derived from biomass rather than petroleum. nih.gov
By integrating these green chemistry principles, the synthesis and application of this compound can become more sustainable, minimizing its environmental impact while maximizing its utility in science and technology. researchgate.netsemanticscholar.org
Q & A
Q. What are the optimal synthetic routes for preparing 3-Bromo-1H-pyrrole-2-carbaldehyde?
The synthesis typically involves multi-step reactions. For example, bromination of pyrrole derivatives can be achieved using brominating agents like (-bromosuccinimide) in polar aprotic solvents (e.g., DMF) under controlled temperatures. A related method for a pyrazole-carbaldehyde analog involved heating 3-fluoro-2-formylpyridine with hydrazine at 110°C, followed by bromination with HBr/NaBrO to yield the brominated product (29% yield after purification) . Key steps include reflux conditions, solvent selection (e.g., DMF or DCM), and purification via column chromatography or recrystallization.
Q. How can researchers confirm the structural integrity of this compound?
Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : - and -NMR to identify characteristic peaks (e.g., aldehyde proton at ~9-10 ppm, pyrrole ring protons at 6-7 ppm) .
- Mass Spectrometry : High-resolution LC-MS or ESI-MS to verify molecular ion peaks (, exact mass 187.94 g/mol) .
- Elemental Analysis : Confirmation of C, H, N, and Br percentages.
Advanced Research Questions
Q. What strategies improve the low yields observed in bromination steps during synthesis?
Low yields in bromination (e.g., 29% in ) often stem from side reactions or incomplete conversion. Optimization strategies include:
- Temperature Control : Gradual addition of brominating agents at 0–5°C to minimize decomposition.
- Catalyst Use : Lewis acids like FeCl or ZnBr can enhance regioselectivity .
- Solvent Screening : Polar solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents reduce side reactions.
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in structural assignments?
SC-XRD provides unambiguous confirmation of molecular geometry. For example, the crystal structure of 4-Bromo-1H-pyrrole-2-carboxylic acid (a related compound) revealed a planar pyrrole ring with a Br–C bond length of 1.89 Å and a hydrogen-bonded dimeric structure () . SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis, ensuring accurate bond angles and torsion angles .
Q. How do computational methods support the design of this compound derivatives for biological applications?
Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins. For example, pyrazole-carbaldehyde derivatives showed anticancer activity via inhibition of kinases, with docking scores correlating with experimental IC values . Density Functional Theory (DFT) calculations further optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance reactivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of pyrrole-carbaldehyde derivatives?
Contradictions may arise from assay conditions (e.g., cell line variability) or structural nuances. For example:
- Anticancer Activity : A derivative with a naphthofuran moiety showed higher cytotoxicity (IC = 1.2 μM) compared to phenyl-substituted analogs (IC = 8.5 μM) due to enhanced π-π stacking .
- Antioxidant Activity : Electron-withdrawing groups (e.g., Br) may reduce activity compared to electron-donating groups (e.g., –OCH) . Validate findings using orthogonal assays (e.g., MTT vs. apoptosis assays) and control for substituent effects.
Methodological Tables
Q. Table 1: Key Synthetic Parameters for this compound Derivatives
| Step | Reagents/Conditions | Yield (%) | Characterization Methods | Reference |
|---|---|---|---|---|
| Bromination | HBr/NaBrO, RT, 3 hr | 29 | -NMR, LC-MS | |
| Aldehyde Protection | BocO, DMAP, EtN | 88 | -NMR, TLC | |
| Deprotection | TFA/DCM, 30 min | 70 | IR, Elemental Analysis |
Q. Table 2: Biological Activity Comparison
| Derivative | Biological Target | IC (μM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| 3-(4-Bromophenyl)-1-phenyl-pyrazole-4-carbaldehyde | Kinase X | 8.5 | Phenyl substituent | |
| Naphthofuran-carbaldehyde analog | Kinase Y | 1.2 | Naphthofuran moiety |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
